Cas no 63976-69-2 (13-Oxopodocarp-8(14)-en-18-oic acid)

13-Oxopodocarp-8(14)-en-18-oic acid is a diterpenoid compound characterized by its unique oxo and carboxylic acid functional groups on a podocarpane skeleton. This structure imparts notable reactivity and potential utility in synthetic organic chemistry, particularly in the development of biologically active derivatives. Its rigid polycyclic framework serves as a valuable scaffold for studying structure-activity relationships in medicinal chemistry. The compound’s defined stereochemistry and functional group positioning make it a suitable intermediate for targeted modifications, enabling precise synthetic applications. High purity and well-documented spectral data ensure reproducibility in research settings. Its relevance spans natural product synthesis, pharmaceutical intermediates, and mechanistic studies in terpenoid chemistry.
13-Oxopodocarp-8(14)-en-18-oic acid structure
63976-69-2 structure
Product name:13-Oxopodocarp-8(14)-en-18-oic acid
CAS No:63976-69-2
MF:C17H24O3
MW:276.37066
CID:1080614
PubChem ID:26183540

13-Oxopodocarp-8(14)-en-18-oic acid Chemical and Physical Properties

Names and Identifiers

    • 13-Oxopodocarp-8(14)-en-18-oic acid
    • 13-Oxopodocarp-8(14)-en-18-oic a
    • 63976-69-2
    • 1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
    • BDBM50386900
    • FS-8684
    • CS-0016310
    • CHEMBL2048510
    • 13-Keto-8(14)-Podocarpen-18-oic acid
    • AKOS040760940
    • HY-N1045
    • 13-Oxopodocarp-8(14)-en-15-oic acid
    • DA-49097
    • Inchi: InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)
    • InChI Key: DXXGHDAWCPTRPU-UHFFFAOYSA-N
    • SMILES: CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O

Computed Properties

  • Exact Mass: 276.17300
  • Monoisotopic Mass: 276.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4Ų
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 279.5±50.0 °C at 760 mmHg
  • Flash Point: 122.8±30.1 °C
  • Solubility: Almost insoluble (0.077 g/l) (25 º C),
  • PSA: 54.37000
  • LogP: 3.58300
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

13-Oxopodocarp-8(14)-en-18-oic acid Security Information

13-Oxopodocarp-8(14)-en-18-oic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
M4634835-5mg
13-Oxopodocarp-8(14)-en-18-oicacid
63976-69-2 95%
5mg
RMB 2280.00 2023-09-07
TargetMol Chemicals
TN2619-1 mL * 10 mM (in DMSO)
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2 98%
1 mL * 10 mM (in DMSO)
¥ 3,430 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2619-1 mg
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
1mg
¥2435.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2619-5mg
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
5mg
¥ 3330 2023-09-08
A2B Chem LLC
AG79236-5mg
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
5mg
$594.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2619-1 mL * 10 mM (in DMSO)
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-08
TargetMol Chemicals
TN2619-1 ml * 10 mm
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN2619-5mg
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
5mg
¥ 3330 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O74720-5mg
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2
5mg
¥4800.0 2021-09-08
TargetMol Chemicals
TN2619-5 mg
13-Oxopodocarp-8(14)-en-18-oic acid
63976-69-2 98%
5mg
¥ 3,330 2023-07-11

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